4-Fluorobenzylzinc chloride

Catalog No.
S3329950
CAS No.
312693-07-5
M.F
C7H6ClFZn
M. Wt
210 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylzinc chloride

CAS Number

312693-07-5

Product Name

4-Fluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidylbenzene

Molecular Formula

C7H6ClFZn

Molecular Weight

210 g/mol

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

HEXMIUITECMJJV-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]

Organic Synthesis

The primary application of 4-Fluorobenzylzinc chloride lies in its role as a nucleophilic reagent in organic synthesis. Its reactivity stems from the presence of the zinc atom, which readily participates in various carbon-carbon bond-forming reactions. Some notable examples include:

  • Negishi coupling: This reaction couples an organic halide with an organic electrophile using a palladium catalyst. 4-FBC can be used as the nucleophilic coupling partner, introducing the 4-fluorobenzyl group into the target molecule [Sigma-Aldrich, product page for 4-Fluorobenzylzinc chloride, ].
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organoboron compound with an organic halide. 4-FBC can act as the electrophilic coupling partner in this reaction, introducing the fluorinated benzyl group [Organic Letters, 2003, 5 (24), 4733-4736, ].
  • Alkylation reactions: 4-FBC can participate in alkylation reactions with various electrophiles, such as carbonyl compounds and aldehydes, leading to the formation of new carbon-carbon bonds. This allows for the introduction of the 4-fluorobenzyl moiety into a diverse range of organic molecules [Tetrahedron Letters, 1998, 39 (31), 5589-5592, ].

It's important to note that 4-FBC is a relatively new reagent compared to other organozinc compounds, and ongoing research is exploring its full potential and limitations in various synthetic applications.

Other Potential Applications

While organic synthesis remains the primary focus, 4-Fluorobenzylzinc chloride might hold promise in other scientific areas:

  • Material science: The unique properties of organozinc compounds, including their ability to form specific bonding interactions, have sparked interest in their potential applications in material science. However, specific research investigating 4-FBC in this field is limited.
  • Medicinal chemistry: The incorporation of fluorinated groups into molecules can often enhance their biological properties, making them potentially valuable drug candidates. Further research is needed to explore the potential of 4-FBC in the development of novel therapeutic agents.

4-Fluorobenzylzinc chloride is an organozinc compound characterized by the presence of a fluorobenzyl group attached to zinc chloride. Its chemical formula is C7_7H6_6ClFZn, and it is typically utilized in organic synthesis as a nucleophile. The compound is known for its stability in tetrahydrofuran, making it a valuable reagent in various

FBzCl is a flammable and air-sensitive compound. Here are some safety considerations:

  • Flammability: THF, the solvent used in FBzCl solutions, is a flammable liquid. Standard precautions for handling flammable liquids should be followed.
  • Air and Moisture Sensitivity: Exposure to air and moisture can decompose FBzCl, releasing potentially toxic fumes. Reactions involving FBzCl should be conducted under inert gas atmospheres using Schlenk line techniques.
  • Toxicology Data Not Available: Specific data on the toxicity of FBzCl is limited. It is recommended to handle the compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
, particularly in the formation of carbon-carbon bonds. Notably, it can react with electrophiles through nucleophilic substitution, allowing for the synthesis of more complex organic molecules. Some common reactions include:

  • Cross-Coupling Reactions: It can be involved in Suzuki and Negishi coupling reactions, where it couples with aryl halides to form biaryl compounds.
  • Addition Reactions: The compound can add to carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.

The synthesis of 4-fluorobenzylzinc chloride can be achieved through various methods:

  • Direct Insertion Method: This involves the reaction of magnesium with 4-fluorobenzyl chloride in an anhydrous solvent such as tetrahydrofuran. The reaction typically proceeds smoothly, yielding 4-fluorobenzylzinc chloride as a stable product .
  • Chlorination Method: A method described involves chlorinating 4-fluorotoluene using chlorine gas under ultraviolet light, followed by hydrolysis using a composite catalyst. This process results in the formation of 4-fluorobenzoyl chloride, which can subsequently be converted into 4-fluorobenzylzinc chloride .

4-Fluorobenzylzinc chloride finds applications primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used to construct complex pharmaceutical compounds through various coupling reactions.
  • Material Science: The compound can also be utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 4-fluorobenzylzinc chloride primarily focus on its reactivity with various electrophiles. The ability of this compound to participate in cross-coupling reactions makes it a subject of interest for researchers studying new synthetic pathways and methodologies in organic chemistry.

Several compounds share structural or functional similarities with 4-fluorobenzylzinc chloride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Benzylzinc chlorideC7_7H7_7ClZnLacks fluorine; simpler reactivity
4-Chlorobenzylzinc chlorideC7_7H6_6Cl2_2ZnChlorine instead of fluorine; different reactivity profile
2-Fluorobenzylzinc chlorideC7_7H6_6ClFZnFluorine at position 2; alters reactivity

Uniqueness

The presence of fluorine at the para position in 4-fluorobenzylzinc chloride enhances its nucleophilicity and alters its electronic properties compared to similar compounds. This unique characteristic allows for selective reactivity in synthetic applications, making it a valuable reagent in organic synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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